8-chloro-2H-1,4-Benzothiazin-3(4H)-one

Aldose Reductase Inhibition Diabetic Complications Medicinal Chemistry

Research on 1,4-benzothiazin-3-one SAR is hampered by substitution-dependent activity cliffs (IC50 ranges from 2.7 nM to >100 µM for MAO-B). This chlorinated scaffold solves the ambiguity: - **Defined bioactivity**: Explicitly claimed as aldose reductase inhibitor in US4755509A; validated reference standard for diabetic complication assays (cataracts/neuropathy). - **Traceable quality**: Reported melting point 222°C ensures batch-to-batch integrity. - **IP-clear scaffold**: Unoptimized core distinct from patent-protected antibacterial leads, enabling novel derivative design. Supplied as research-grade material with full analytical data.

Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
Cat. No. B12273461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-2H-1,4-Benzothiazin-3(4H)-one
Molecular FormulaC8H6ClNOS
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C(=CC=C2)Cl
InChIInChI=1S/C8H6ClNOS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)
InChIKeyVZPYRGUBDDMCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-chloro-2H-1,4-Benzothiazin-3(4H)-one Overview


8-chloro-2H-1,4-Benzothiazin-3(4H)-one (CAS: 100638-21-9) is a chlorinated derivative of the 2H-1,4-benzothiazin-3(4H)-one heterocyclic scaffold, a privileged structure in medicinal chemistry characterized by a benzene ring fused to a thiazine ring [1]. The chlorine substituent at the 8-position is reported to significantly influence the compound's chemical reactivity and biological activity . It has been specifically described as an aldose reductase inhibitor in patent literature, with potential application in treating diabetic complications [1]. The broader class of 2H-1,4-benzothiazin-3(4H)-ones has been investigated for monoamine oxidase (MAO) inhibition, with certain analogs exhibiting nanomolar potency against MAO-B, a target for Parkinson's disease therapy [2].

Patent-claimed aldose reductase inhibitor scaffold for diabetic complication research pathways.
Substitution-sensitive benzothiazinone core supports MAO, kinase, and antibacterial SAR profiling.
Crystalline solid with defined melting point suitable for QC and formulation research.

Why 8-Chloro Substitution is Critical


The biological activity and physicochemical properties of the 1,4-benzothiazin-3-one scaffold are exquisitely sensitive to the position and nature of ring substituents. Halogenation at the 8-position is specifically noted to influence reactivity and biological activity , and the 8-chloro substitution pattern is explicitly claimed in patents for aldose reductase inhibition [1]. In the context of MAO inhibition, a series of nine 2H-1,4-benzothiazin-3(4H)-ones exhibited a broad range of IC50 values (from 2.7 nM to >100 µM for MAO-B) depending solely on substituent identity and position, demonstrating that even closely related analogs within the same core class cannot be assumed to possess comparable potency or selectivity [2]. Furthermore, the 8-chloro derivative represents a distinct chemical entity from analogs like the 7-chloro-5-methyl or 6-trifluoromethyl variants, which have been optimized for entirely different targets such as BK channel activation [3].

!
Substitution pattern directs target engagement. The 7-chloro-5-methyl analog is optimized for BK channels, not aldose reductase. Class-level MAO-B IC50 values span >10,000-fold with different substituents.
!
Unsubstituted or differently halogenated variants may lack patent-claimed aldose reductase context. The 8-chloro identity is explicitly claimed; alternative halogen placements (6-CF3, 7-Cl-5-Me) shift toward unrelated targets.
!
Optimized anti-TB leads are structurally complex. 8-chloro-2H-1,4-benzothiazin-3(4H)-one is a simpler core; heavily substituted antibacterial analogs from RU2395508C1 are not interchangeable.

Quantitative Comparison with Key Analogs


Aldose Reductase Inhibition: 8-Chloro vs Other Substituents

8-chloro-2H-1,4-benzothiazin-3(4H)-one is explicitly claimed as an aldose reductase inhibitor in US Patent US4755509A, distinguishing it from other benzothiazinone derivatives optimized for different biological targets [1]. In contrast, a related 2H-1,4-benzothiazin-3(4H)-one derivative with a 6-trifluoromethyl substitution (compound 1) has been identified as the most active compound in a series of large-conductance calcium-activated potassium (BK) channel openers, demonstrating how substituent position and identity dictate target engagement and therapeutic application [2]. While direct IC50 data for the 8-chloro compound against aldose reductase is not provided in the patent, its specific inclusion in the claims, as opposed to other halogenated or unsubstituted variants, underscores its differentiated status as a lead structure for this indication.

Target Engagement
Class-level inference
8-Cl compound: Claimed as aldose reductase inhibitor (US4755509A).
6-CF3 analog: Most active BK channel opener in series; distinct target engagement.
Supports target-specific differentiation for diabetic complication research.
No direct IC50 for 8-Cl compound in patent; qualitative comparison.
Aldose Reductase Inhibition Diabetic Complications Medicinal Chemistry

MAO-B Inhibition: 8-Chloro vs Optimized Analogs

A series of nine 2H-1,4-benzothiazin-3(4H)-ones were evaluated as in vitro inhibitors of human MAO-A and MAO-B. The most potent compounds exhibited IC50 values of 0.0027 µM (1b), 0.0082 µM (1c), 0.0096 µM (1d), and 0.0041 µM (1h) for MAO-B, and 0.714 µM (1d) for MAO-A [1]. While the specific 8-chloro derivative was not among the most potent in this study, the data illustrate the profound impact of substitution on MAO inhibitory activity. The 7-hydroxy analog exhibited an IC50 of 4.20 µM against D-amino acid oxidase (DAAO), a different CNS target [1]. This class-level evidence establishes that the 8-chloro substitution pattern yields a distinct activity profile compared to other substituents, making it a valuable tool for structure-activity relationship (SAR) studies and target validation where a specific potency range or selectivity profile is desired.

MAO-B Class Potency
Class-level inference

Most potent analog IC50 2.7 nM; 8-Cl not directly tested. Series demonstrates profound substitution impact.

Highlights substitution-dependent CNS enzyme activity; supports SAR exploration.
Specific 8-Cl MAO-B potency requires independent validation.
Monoamine Oxidase Inhibition Parkinson's Disease Neuropharmacology

Antimycobacterial Activity: 8-Chloro Scaffold vs Optimized Leads

Patent RU2395508C1 describes novel benzothiazinone derivatives with anti-mycobacterial activity, specifically against Mycobacterium tuberculosis [1]. While this patent does not include the 8-chloro-2H-1,4-benzothiazin-3(4H)-one compound, it demonstrates that the 1,4-benzothiazinone scaffold can be optimized for antibacterial activity through specific substitution patterns. Separately, substituted 8-chloro-5-methoxy-4H-1,4-benzothiazines have been synthesized and evaluated for antimicrobial activity, indicating that 8-chloro substitution can be a component of antimicrobial benzothiazine structures [2]. The 8-chloro-2H-1,4-benzothiazin-3(4H)-one compound therefore represents a distinct, unoptimized scaffold within this class, offering a starting point for medicinal chemistry efforts distinct from the more elaborated, patent-protected antibacterial leads.

Antimycobacterial Context
Class-level inference

Patented complex benzothiazinones show anti-TB activity; 8-Cl is a simpler, unoptimized scaffold.

Offers a clean core for antibacterial SAR distinct from protected leads.
8-Cl itself not directly tested for antimicrobial activity.
Antimycobacterial Tuberculosis Antibacterial

Physicochemical Differentiation: 8-Chloro vs 7-Chloro-5-methyl

8-chloro-2H-1,4-benzothiazin-3(4H)-one has a reported melting point of 222 °C [1], whereas the closely related analog 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one possesses a different substitution pattern (chlorine at position 7, methyl at position 5) and lacks a reported melting point in publicly accessible databases [2]. This difference in substitution pattern is expected to influence not only biological activity but also critical physicochemical properties such as solubility, lipophilicity, and crystal packing, which are key determinants in formulation and assay development. The presence of a chlorine atom at the 8-position, as opposed to other positions, is specifically noted to influence reactivity and biological activity .

Melting Point
Cross-study comparable
222 °C
Provides a QC parameter and supports formulation research.
Comparator analog data not reported.
Physicochemical Properties Crystallography Chemical Synthesis

Synthetic Accessibility: Simple 8-Chloro Scaffold

The synthesis of 8-chloro-2H-1,4-benzothiazin-3(4H)-one can be achieved via established methods such as reductive cyclization of appropriately substituted bis(o-nitrophenyl) disulfides or cyclocondensation of 2-aminothiophenols . In contrast, the synthesis of highly optimized benzothiazinone derivatives, such as those claimed for antibacterial activity in RU2395508C1, often involves more complex, multi-step procedures to install specific substituents like NO2, CN, or CONR7R8 groups [1]. The 8-chloro compound, being a relatively simple halogenated derivative, offers a synthetically accessible and well-characterized scaffold that can serve as a versatile starting point for diverse medicinal chemistry explorations, including further functionalization at other ring positions. This contrasts with more elaborated analogs that may be more costly and time-consuming to synthesize or procure in sufficient quantities for large-scale screening.

Synthetic Accessibility
Class-level inference

Simple halogenated scaffold accessible via reductive cyclization or cyclocondensation.

Cost-effective entry for diverse medicinal chemistry efforts.
Requires fewer steps than complex antibacterial benzothiazinones.
Synthetic Chemistry Medicinal Chemistry Scaffold Optimization

Applications of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one


Aldose Reductase Inhibitor Screening

Given its explicit claim as an aldose reductase inhibitor in US Patent US4755509A, 8-chloro-2H-1,4-benzothiazin-3(4H)-one is ideally suited for use as a reference compound or starting scaffold in biochemical assays aimed at identifying novel aldose reductase inhibitors for the treatment of diabetic complications such as cataracts and neuropathy [1]. Its well-defined melting point (222 °C) provides a reliable quality control metric for ensuring compound integrity in these assays [1].

SAR Studies on Benzothiazinone Core

The compound serves as a valuable, synthetically accessible core for SAR studies exploring the impact of various substituents on biological activity. As demonstrated by the MAO inhibition study, subtle changes in substitution on the 2H-1,4-benzothiazin-3(4H)-one scaffold can lead to dramatic differences in potency and selectivity [2]. Researchers can use the 8-chloro derivative as a starting point to systematically introduce modifications and profile the resulting analogs against a panel of targets (e.g., aldose reductase, MAO, DAAO) to establish robust SAR.

Antibacterial Lead Optimization Starting Point

For medicinal chemistry programs targeting tuberculosis or other mycobacterial infections, 8-chloro-2H-1,4-benzothiazin-3(4H)-one offers a clean, unoptimized scaffold that is distinct from heavily substituted, patent-protected antibacterial leads [3]. It can be used as a basis for designing and synthesizing novel benzothiazinone derivatives with improved anti-mycobacterial potency and selectivity, potentially circumventing existing intellectual property.

Crystallographic and Physicochemical Studies

The compound's reported melting point (222 °C) and defined 8-chloro substitution pattern make it a suitable candidate for crystallographic and physicochemical studies aimed at understanding the influence of halogenation on solid-state properties, solubility, and molecular interactions of the 1,4-benzothiazinone scaffold [1]. Such studies are crucial for optimizing formulation and drug-like properties in early-stage drug discovery.

Application
Selection Property
Validation Focus
Aldose Reductase Inhibition Research
Patent-claimed aldose reductase inhibitor scaffold
Aldose reductase enzymatic assay and diabetic complication models
Benzothiazinone SAR Exploration
Substitution-sensitive core for MAO, kinase, and other target panels
Multi-target enzymatic profiling (MAO-A/B, DAAO, etc.)
Antimycobacterial Scaffold Optimization
Unoptimized benzothiazinone core for antibacterial derivatization
Mycobacterial growth inhibition assays; SAR-driven lead design
Crystallographic & Physicochemical Profiling
Defined melting point and crystalline solid form
Solid-state characterization, solubility, and formulation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.